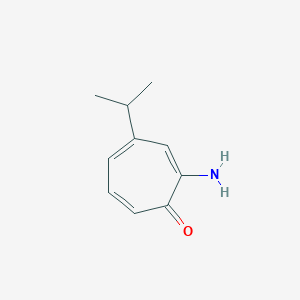
2-Amino-4-isopropylcyclohepta-2,4,6-trienone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Cycloheptatrien-1-one, 2-amino-4-isopropyl-(6CI) is an organic compound with the molecular formula C10H13NO It is a derivative of tropone, a seven-membered aromatic ring with a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-amino-4-isopropyl-(6CI) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the tropone ring, which can be achieved through the oxidation of cycloheptatriene.
Isopropylation: The isopropyl group is introduced at the 4-position through alkylation reactions, using isopropyl halides or isopropyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-amino-4-isopropyl-(6CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the amino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, hydroxyl, and alkyl-substituted cycloheptatrienones.
Wissenschaftliche Forschungsanwendungen
2,4,6-Cycloheptatrien-1-one, 2-amino-4-isopropyl-(6CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-amino-4-isopropyl-(6CI) involves its interaction with various molecular targets and pathways. The compound’s aromatic ring and functional groups allow it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminotropone: Similar structure but lacks the isopropyl group.
2,4,6-Cycloheptatrien-1-one: The parent compound without the amino and isopropyl substitutions.
2-Amino-2,4,6-cycloheptatrien-1-one: Similar but without the isopropyl group.
Uniqueness
The presence of both the amino and isopropyl groups in 2,4,6-Cycloheptatrien-1-one, 2-amino-4-isopropyl-(6CI) imparts unique chemical and biological properties, making it distinct from its analogs
Eigenschaften
CAS-Nummer |
103028-78-0 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-amino-4-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H13NO/c1-7(2)8-4-3-5-10(12)9(11)6-8/h3-7H,1-2H3,(H2,11,12) |
InChI-Schlüssel |
SGGWQESDTBRADZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC(=O)C(=C1)N |
Kanonische SMILES |
CC(C)C1=CC=CC(=O)C(=C1)N |
Synonyme |
2,4,6-Cycloheptatrien-1-one,2-amino-4-isopropyl-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















